molecular formula C25H35ClN4O B2868168 3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2,2-dimethylpropanamide CAS No. 1005297-47-1

3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2,2-dimethylpropanamide

Cat. No.: B2868168
CAS No.: 1005297-47-1
M. Wt: 443.03
InChI Key: VXQNZCPFLNRVGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C25H35ClN4O and its molecular weight is 443.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nonlinear Optical Properties

3-Chloro-N-(2-(4-(Dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2,2-dimethylpropanamide has been studied for its nonlinear optical properties. Research indicates that it demonstrates a shift from saturable absorption to reverse saturable absorption with increased excitation intensity, suggesting potential applications in optical device technologies like optical limiters (Rahulan et al., 2014).

Neurokinin-1 Receptor Antagonist

This compound has been identified as a high-affinity, orally active antagonist of the h-NK(1) receptor, showing efficacy in pre-clinical tests relevant to clinical effectiveness in emesis and depression (Harrison et al., 2001).

Synthetic Applications

It has been used in the synthesis of various compounds, such as 4,4-dimethyl-3-isoxazolidinone, offering high yields and efficiency in chemical synthesis processes (Gui-qiu & Chun-rui, 2004).

GPR14/Urotensin-II Receptor Agonist

The compound has been identified as a nonpeptidic agonist of the GPR14/urotensin-II receptor, with potential utility as a pharmacological research tool and a possible drug lead due to its selective receptor activity (Croston et al., 2002).

Antimicrobial Activity

Derivatives of this compound have been synthesized and evaluated for antimicrobial activity against various bacterial and fungal strains, indicating its potential as a foundation for developing new antimicrobial agents (Patel, Kumari & Patel, 2012).

Anti-Proliferative and Apoptotic Effects

Research into 7-O-modified chrysin derivatives of this compound has shown potent growth-inhibitory effects on human gastric carcinoma cells, suggesting its potential as an anti-cancer agent (Liu et al., 2014).

Properties

IUPAC Name

3-chloro-N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35ClN4O/c1-25(2,19-26)24(31)27-18-23(20-10-12-21(13-11-20)28(3)4)30-16-14-29(15-17-30)22-8-6-5-7-9-22/h5-13,23H,14-19H2,1-4H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQNZCPFLNRVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.